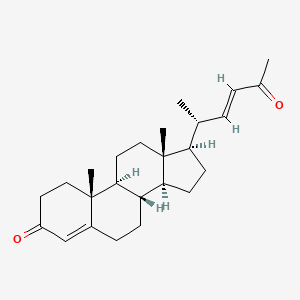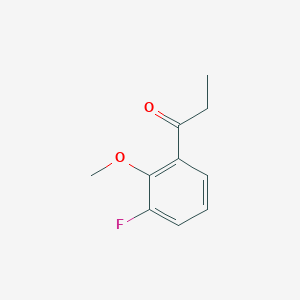
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-4-nitrobenzoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzoyl chloride to introduce the nitro group. This is followed by the acylation of piperidine with the resulting 2-chloro-4-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Piperidines: From nucleophilic substitution reactions.
Esters: From esterification reactions.
科学的研究の応用
1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
類似化合物との比較
1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: Similar structure but lacks the chloro substituent.
2-Chloro-4-nitrobenzoic acid: Lacks the piperidine ring but shares the chloro and nitro substituents.
Piperidine-4-carboxylic acid: Lacks the benzoyl group but shares the piperidine and carboxylic acid functionalities.
Uniqueness: 1-(2-Chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid is unique due to the combination of the chloro and nitro substituents on the benzoyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications .
特性
分子式 |
C13H13ClN2O5 |
|---|---|
分子量 |
312.70 g/mol |
IUPAC名 |
1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O5/c14-11-7-9(16(20)21)1-2-10(11)12(17)15-5-3-8(4-6-15)13(18)19/h1-2,7-8H,3-6H2,(H,18,19) |
InChIキー |
KLCJKDGGJOAUAL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



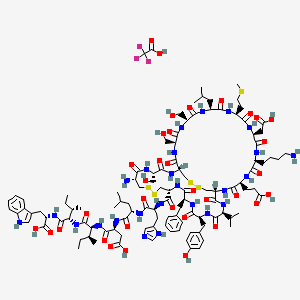
![4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)

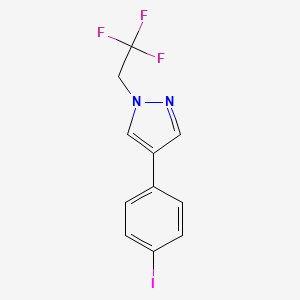
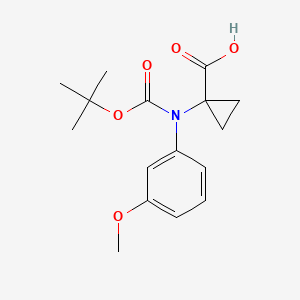
![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)
![1-(3-Butoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089213.png)
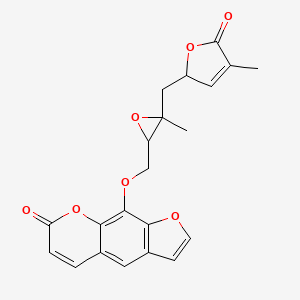
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14089220.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089230.png)
